molecular formula C9H4ClF3N4O2 B2466786 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 122890-61-3

3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B2466786
CAS No.: 122890-61-3
M. Wt: 292.6
InChI Key: CQSGWSDPFKXHSZ-UHFFFAOYSA-N
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Description

3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro, nitro, pyrazolyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 4-nitro-1H-pyrazole, which can be synthesized from hydrazine and a β-diketone.

    Substitution on the Pyridine Ring: The pyrazole derivative is then reacted with a chlorinated pyridine derivative under conditions that promote nucleophilic substitution.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas over a palladium catalyst or iron in acidic conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in acetic acid.

    Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

    Reduction of Nitro Group: 3-chloro-2-(4-amino-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine.

    Substitution of Chloro Group: 3-amino-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the nitro and trifluoromethyl groups can significantly influence biological activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable moiety in drug design.

Industry

In the industrial sector, this compound might be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The nitro group could participate in redox reactions, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.

    2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, potentially altering its reactivity and application scope.

    3-chloro-5-(trifluoromethyl)pyridine:

Uniqueness

The combination of chloro, nitro, pyrazolyl, and trifluoromethyl groups in 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine makes it unique

Properties

IUPAC Name

3-chloro-2-(4-nitropyrazol-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N4O2/c10-7-1-5(9(11,12)13)2-14-8(7)16-4-6(3-15-16)17(18)19/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSGWSDPFKXHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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